5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in pharmaceutical and agrochemical applications. The presence of both chlorine and methyl groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-chloromethylpyridine with suitable reagents to form the desired imidazo[1,2-a]pyridine ring system. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes starting from readily available starting materials. These processes are optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the imidazo[1,2-a]pyridine ring system.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The chlorine and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-chloromethylpyridine
- 6-methylimidazo[1,2-a]pyridine
- 5-chloromethylimidazo[1,2-a]pyridine
Uniqueness
5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2703779-99-9 |
---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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